molecular formula C19H19N2O+ B1210407 9-Methoxy-N(2)-methylellipticinium CAS No. 70173-20-5

9-Methoxy-N(2)-methylellipticinium

Cat. No.: B1210407
CAS No.: 70173-20-5
M. Wt: 291.4 g/mol
InChI Key: RDBUEZAMXPXNRH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxy-N(2)-methylellipticinium is a chemical compound with the molecular formula C19H19N2O+ and a molecular weight of 291.4 g/mol. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 9-Methoxy-N(2)-methylellipticinium involves several steps. The synthetic route typically starts with the preparation of the core pyrido[4,3-b]carbazole structure, followed by the introduction of methoxy and methyl groups at specific positions. The final step involves the iodination to form the iodide salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

9-Methoxy-N(2)-methylellipticinium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

9-Methoxy-N(2)-methylellipticinium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving cell signaling and molecular interactions.

Mechanism of Action

The mechanism of action of 9-Methoxy-N(2)-methylellipticinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function .

Comparison with Similar Compounds

9-Methoxy-N(2)-methylellipticinium can be compared with other similar compounds, such as:

  • 9-Methoxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium iodide
  • 9-Hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate

These compounds share a similar core structure but differ in the functional groups attached, which can influence their chemical properties and biological activities .

Properties

IUPAC Name

9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-11-16-10-21(3)8-7-14(16)12(2)19-18(11)15-9-13(22-4)5-6-17(15)20-19/h5-10H,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBUEZAMXPXNRH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N2O+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93841-50-0 (Iodide), 98510-80-6 (Acetate)
Record name 9-Methoxy-N(2)-methylellipticinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070173205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10220454
Record name 9-Methoxy-N(2)-methylellipticinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70173-20-5
Record name 9-Methoxy-N(2)-methylellipticinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070173205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxy-N(2)-methylellipticinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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